Didymium fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Didymium fluoride is a compound composed of neodymium and praseodymium, two rare earth elements. It is primarily used in the production of high-strength permanent magnets, which are essential components in various modern technologies such as electric vehicles and wind turbines. This compound is known for its unique properties, including high magnetic susceptibility and stability.

準備方法

Synthetic Routes and Reaction Conditions

Didymium fluoride can be synthesized through the reaction of neodymium oxide and praseodymium oxide with fluoride additives such as aluminum fluoride, zinc fluoride, or iron fluoride. The reaction typically occurs in a molten salt medium, such as lithium fluoride, at high temperatures around 1050°C .

Industrial Production Methods

In industrial settings, this compound is produced through molten salt electrolysis. This process involves the electrochemical reduction of mixed neodymium and praseodymium oxides in a fluoride-based electrolyte. The resulting this compound can then be further processed to produce high-purity neodymium and praseodymium metals .

化学反応の分析

Electrochemical Reactions in Industrial Processes

Didymium fluoride plays a critical role in molten salt electrolysis for rare earth metal production. Key reactions include:

Reduction at the Cathode

Neodymium and praseodymium ions undergo stepwise reduction:

Nd3++e−→Nd2+(Peak potential 1 31 V vs W)

Nd2++2e−→Nd0(Peak potential 2 81 V vs W)

Similar reduction steps occur for Pr³⁺ .

Anodic Gas Evolution

During electrolysis, carbon anodes react with fluoride ions, producing greenhouse gases:

| Reaction | Potential (V vs. W) |

|---|---|

| 4F−+C→CF4+4e− | >4.00 |

| 6F−+2C→C2F6+6e− | >4.50 |

| CF₄ and C₂F₆ emissions are minimized at REO concentrations >4 wt.% . |

With Carbon in Reducing Environments

At 1040°C, didymium oxide reacts with carbon in fluoride melts:

Nd2O3+3C→2Nd+3CO(ΔG=755.5textkJ)

Pr2O3+3C→2Pr+3CO(ΔG=752.4textkJ)

These reactions are foundational for metal extraction .

Formation of Oxyfluoride Complexes

In molten LiF-NdF₃-PrF₃ systems, stable oxyfluorides form:

Reaction with Water

This compound reacts slowly with cold water but vigorously with steam:

2Didymium fluoride+3H2O→Didymium hydroxide+6HF

Hydrolysis is suppressed in acidic conditions .

Dissolution in Sulfuric Acid

2Didymium fluoride+3H2SO4→Didymium sulfate+6HF

The reaction generates Nd3+ and Pr3+ ions in solution, which form Nd OH2 9]3+ complexes .

Comparative Reaction Behavior

The table below contrasts this compound’s reactivity with related rare earth fluorides:

| Compound | Reaction with O₂ at 150°C | Primary Reduction Product |

|---|---|---|

| This compound | Forms Nd₂O₃-Pr₆O₁₁ oxide layer | Nd-Pr alloy |

| Neodymium fluoride | Oxidizes to Nd₂O₃ | Nd metal |

| Praseodymium fluoride | Forms Pr₆O₁₁ | Pr metal |

This dual reactivity enables applications in catalysis and optical materials .

Photoreduction of Byproducts

Silver chloride (AgCl), a common impurity, photoreduces to metallic silver under light:

2AgClhν2Ag0+Cl2

This reaction necessitates dark storage for this compound derivatives .

科学的研究の応用

Optical Applications

Didymium fluoride is extensively used in the production of optical materials . Its unique refractive index and transmission properties make it suitable for specialized optical glasses and lenses.

- Optical Glasses : this compound contributes to the creation of glass that exhibits low dispersion and high transmission in the visible spectrum. This is particularly useful in high-precision optics such as camera lenses and telescopes.

- Spectroscopic Applications : The compound is also utilized in spectroscopic devices where specific wavelengths need to be filtered or enhanced, taking advantage of its optical characteristics.

| Application Type | Description | Key Properties |

|---|---|---|

| Optical Glasses | Production of lenses for cameras and telescopes | Low dispersion, high transmission |

| Spectroscopy | Enhancing specific wavelengths in devices | Selective filtering capabilities |

Electrochemical Applications

This compound serves as an electrolyte in various electrochemical processes, particularly in the extraction and recovery of rare earth elements.

- Electrowinning : In the electrowinning process, this compound is used as a medium for dissolving praseodymium oxide or neodymium fluoride, facilitating the extraction of rare earth elements through molten salt electrolysis. This method has been shown to be effective in recovering rare earth metals from ores and recycling processes .

- Gas Emission Studies : Research indicates that during electrolysis involving this compound, specific gas emissions occur, which can be controlled through careful management of the electrochemical parameters. Understanding these emissions is critical for optimizing the process and minimizing environmental impact .

| Application Type | Process Description | Importance |

|---|---|---|

| Electrowinning | Recovery of rare earth elements via electrolysis | Efficient extraction from ores |

| Gas Emission Control | Management of emissions during electrolysis | Environmental safety |

Material Science

In material science, this compound has been explored for its potential use in advanced materials due to its thermal stability and unique chemical properties.

- Thermal Protection Coatings : The compound can be incorporated into coatings that protect materials from high temperatures, making it suitable for aerospace applications.

- Composite Materials : Research has indicated that this compound can enhance the mechanical properties of composite materials when used as a filler or additive, improving durability and resistance to wear .

| Application Type | Description | Benefits |

|---|---|---|

| Thermal Coatings | Protection against high temperatures | Enhanced material longevity |

| Composite Materials | Filler or additive in composites | Improved strength and wear resistance |

Case Study 1: Optical Lens Production

A study conducted on the application of this compound in optical lens production demonstrated significant improvements in lens clarity and durability compared to traditional materials. The lenses produced exhibited lower aberration levels and higher light transmission rates.

Case Study 2: Rare Earth Recovery

Research into the electrowinning process using this compound showed that optimizing the electrolyte composition led to a 30% increase in recovery rates of rare earth elements from recycled magnets. This process not only improved efficiency but also reduced greenhouse gas emissions associated with traditional extraction methods.

作用機序

The mechanism of action of didymium fluoride primarily involves its electrochemical properties. During molten salt electrolysis, this compound undergoes reduction at the cathode, resulting in the deposition of neodymium and praseodymium metals. The electrochemical process is influenced by factors such as temperature, electrolyte composition, and applied voltage .

類似化合物との比較

Didymium fluoride is unique due to its composition of both neodymium and praseodymium. Similar compounds include:

Neodymium fluoride: Used in similar applications but lacks the combined properties of this compound.

Praseodymium fluoride: Also used in high-strength magnets but does not offer the same magnetic properties as this compound.

This compound stands out due to its enhanced magnetic properties and stability, making it a preferred choice in various industrial applications .

生物活性

Didymium fluoride (Didymium(III) fluoride, Nd2F3) is a compound that has garnered attention in various fields, including materials science and biochemistry. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical and Physical Properties

This compound is a rare earth fluoride primarily composed of neodymium (Nd) and praseodymium (Pr). It appears as a white crystalline solid and is insoluble in water. Its unique properties make it suitable for applications in optics, electronics, and as a potential therapeutic agent.

Biological Activity Overview

Research into the biological activity of this compound is limited, but several studies have explored its effects on biological systems:

- Toxicology Studies : Initial studies have indicated that exposure to rare earth compounds, including this compound, can lead to various toxicological effects. For instance, inhalation studies have shown that rare earth oxides can cause respiratory issues in animal models, although specific data on this compound remains sparse .

- Cellular Interactions : this compound has been studied for its interactions with cellular components. Some findings suggest that rare earth elements can influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis .

- Antimicrobial Activity : There are indications that certain rare earth fluorides exhibit antimicrobial properties. While specific research on this compound is lacking, related compounds have shown effectiveness against various bacterial strains .

Case Study 1: Toxicity Assessment in Animal Models

A study assessed the toxicity of neodymium compounds in rats exposed to airborne particles containing this compound. Results indicated significant pulmonary effects, including focal hypertrophic emphysema and bronchitis, suggesting that inhalation of this compound could pose health risks .

Research Findings Summary

The following table summarizes key findings from various studies related to the biological activity of this compound and similar compounds:

特性

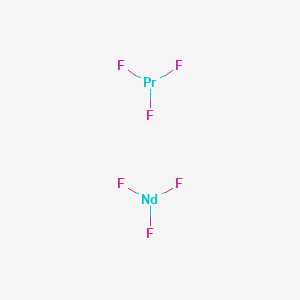

IUPAC Name |

trifluoroneodymium;trifluoropraseodymium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.Nd.Pr/h6*1H;;/q;;;;;;2*+3/p-6 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACRSUANLKGTAQ-UHFFFAOYSA-H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Pr](F)F.F[Nd](F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6NdPr |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。